

Technical Support Center: NVP-CGM097

Bioavailability & Formulation

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Compound of Interest

Compound Name: NVP-CGM097 stereoisomer

Cat. No.: B1574198

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Executive Summary: The Stereochemical Imperative

NVP-CGM097 is a dihydroisoquinolinone derivative that functions as a protein-protein interaction (PPI) inhibitor between p53 and MDM2. It possesses a critical chiral center at C1.^[1]

- Active Eutomer: (1S)-NVP-CGM097 (IC₅₀ 1.7 nM)
- Inactive Distomer: (1R)-NVP-CGM097 (IC₅₀ 1170 nM)

Critical Warning: The (R)-enantiomer is approximately 500-fold less potent. Using a racemic mixture or an enantiomerically impure batch will significantly degrade apparent bioavailability and potency in vivo. The "bioavailability" issue is often a "potency dilution" issue if the stereochemistry is not controlled.

Troubleshooting Guide (Q&A)

Section A: Stereochemistry & Purity

Q: I am observing inconsistent IC₅₀ values between batches. Could this be a stereoisomer issue? A: Yes. NVP-CGM097 is synthesized via an asymmetric route to yield the (S)-enantiomer.^[1] However, if you are using a generic supply or a custom synthesis that lacked rigorous chiral control, you may have significant (R)-enantiomer contamination.

- Diagnostic: Perform Chiral HPLC.
- Standard: Ensure Enantiomeric Excess (ee) > 98%.
- Impact: A 10% contamination with the (R)-isomer effectively reduces the active concentration by 10% but may also compete for plasma protein binding or metabolic enzymes, altering PK.

Q: Does NVP-CGM097 exhibit atropisomerism? A: While the dihydroisoquinolinone scaffold has restricted rotation, NVP-CGM097 is generally treated as a stable single enantiomer (C1-S) under physiological conditions. The primary stereochemical concern is the C1 chiral center, not axial rotation (atropisomerism) racemizing in vivo. However, the bulky p-chlorophenyl group at C1 locks the conformation; therefore, the C1-(S) configuration dictates the overall 3D shape required for the MDM2 hydrophobic cleft (Trp23, Leu26, Phe19 pockets).

Section B: Solubility & Formulation

Q: My compound precipitates immediately in PBS/Media. How do I improve aqueous solubility?

A: The free base of NVP-CGM097 is highly lipophilic (LogP

5.8) and practically insoluble in water.

- Solution 1 (Chemical): Convert to the Bisulfate Salt. The clinical candidate is developed as a bisulfate salt to improve crystallinity, stability, and dissolution rate.
- Solution 2 (Formulation): Use an Amorphous Solid Dispersion (ASD).[2] The high lattice energy of the crystalline form hinders dissolution. Generating an amorphous dispersion with a polymer like HPMCAS prevents recrystallization and enhances "spring and parachute" supersaturation.

Q: What is the recommended vehicle for in vivo (mouse/rat) oral dosing? A: Do not use pure DMSO/Water, as precipitation in the gut is guaranteed.

- Standard Vehicle: 0.5% HPMC (Hydroxypropyl methylcellulose) + 0.1% Tween 80 in water.
- Preparation: Micronize the bisulfate salt or use a spray-dried dispersion suspended in the vehicle.
- Expected PK: T

should be

3 hours. If T

is delayed or AUC is low, your particle size is likely too large, limiting dissolution.

Section C: Permeability & Efflux

Q: I have good solubility, but plasma exposure is still low. Why? A: NVP-CGM097 is a substrate for P-glycoprotein (P-gp/ABCB1).

- Mechanism: P-gp actively effluxes the drug back into the intestinal lumen, limiting net absorption.
- Troubleshooting:
 - Check Caco-2 permeability data. If efflux ratio $(B-A)/(A-B) > 2$, efflux is the culprit.
 - Strategy: Co-formulate with Vitamin E TPGS (a P-gp inhibitor) or use lipid-based formulations (e.g., SEDDS) which can bypass some transporter effects via lymphatic uptake, though NVP-CGM097 is primarily absorbed via the portal vein.

Experimental Protocols

Protocol A: Preparation of NVP-CGM097 Bisulfate Salt

To improve solubility over the free base.

- Dissolution: Dissolve 1.0 equivalent of NVP-CGM097 (Free Base) in a minimal volume of acetone or ethanol at 50°C.
- Acid Addition: Slowly add 1.05 equivalents of Sulfuric Acid (H_2SO_4) (diluted in the same solvent) dropwise while stirring.
- Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C. A white precipitate should form.
- Isolation: Filter the solid and wash with cold acetone/ethanol.
- Drying: Dry under vacuum at 40°C for 24 hours.

- Verification: Confirm salt formation via DSC (shift in melting point) and XRD (change in diffraction pattern).

Protocol B: Amorphous Solid Dispersion (ASD) for Oral Bioavailability

Recommended for maximizing exposure in preclinical toxicity/efficacy studies.

Materials:

- NVP-CGM097 (Bisulfate or Free Base)
- Polymer: HPMCAS-LF (Hypromellose Acetate Succinate, Fine Grade)
- Solvent: Acetone:Water (90:10) or Dichloromethane:Methanol (1:1)

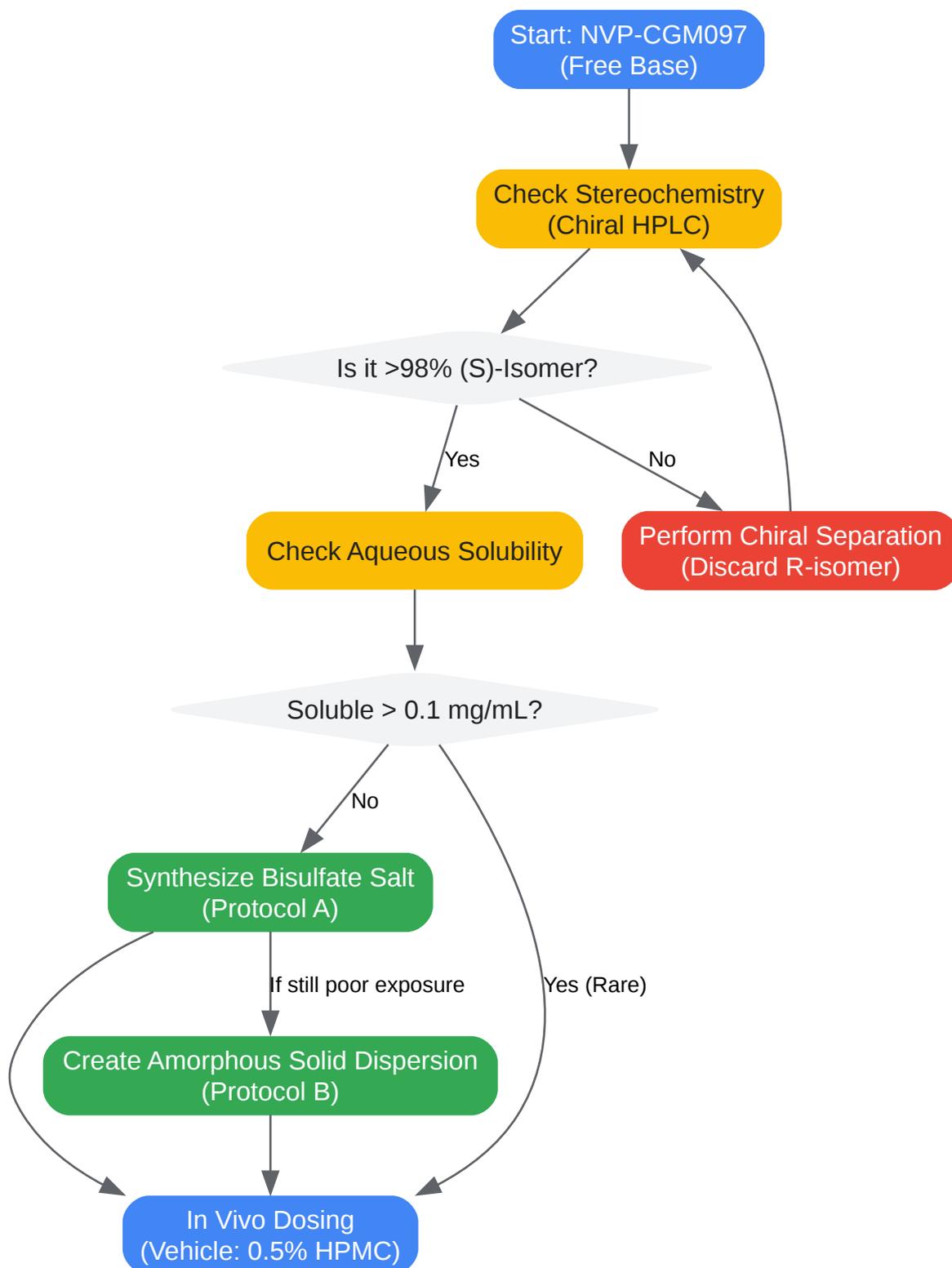
Procedure:

- Feed Solution: Dissolve Drug and Polymer in a 1:3 ratio (25% Drug Load) in the solvent system. Total solids concentration should be 5-10% (w/v).
- Spray Drying: Use a Buchi B-290 (or equivalent).
 - Inlet Temp: 80-100°C
 - Outlet Temp: 45-55°C
 - Aspirator: 100%
 - Pump Rate: 20-30%
- Secondary Drying: Dry the resulting powder in a vacuum oven at 40°C for 48 hours to remove residual solvent.
- Reconstitution: Suspend the ASD powder in 0.5% Methylcellulose (MC) or water immediately prior to dosing.

Visualizing the Optimization Workflow

The following diagrams illustrate the decision logic for formulation and the stereochemical impact.

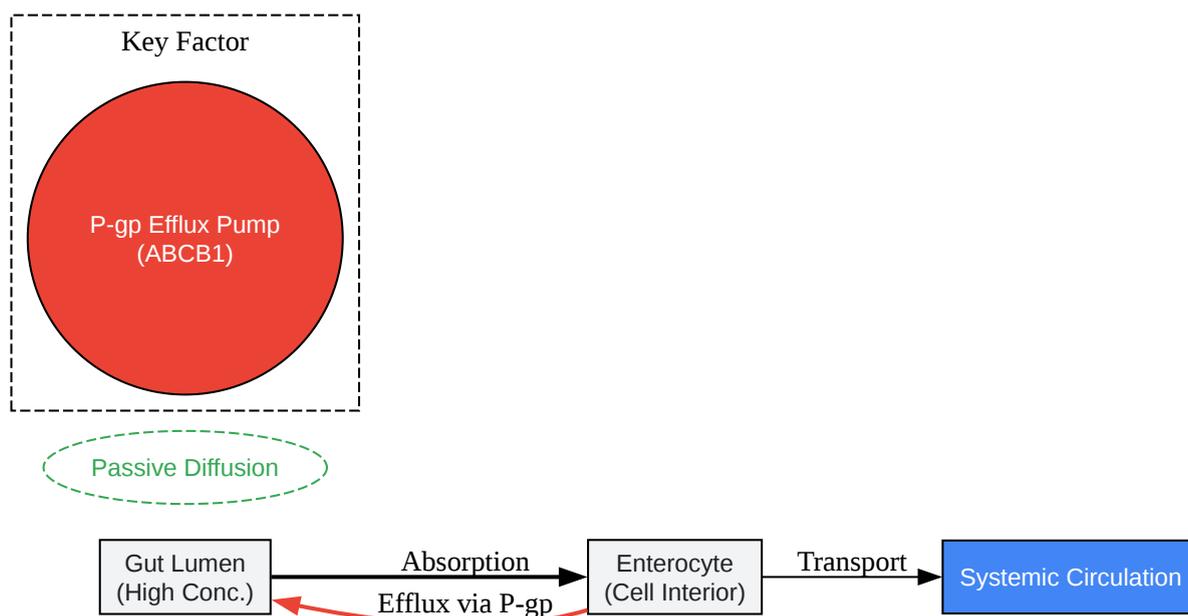
Diagram 1: Formulation Decision Tree



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Caption: Decision matrix for ensuring stereochemical purity and selecting the appropriate formulation strategy (Salt vs. ASD) to overcome solubility limits.

Diagram 2: Mechanism of Bioavailability Loss



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Caption: NVP-CGM097 is a P-gp substrate. Efflux at the enterocyte membrane actively pumps the drug back into the gut, reducing net bioavailability.

Physicochemical Data Summary

Parameter	Value	Implication for Bioavailability
Molecular Weight	~550-600 g/mol	High MW suggests lower permeability (Lipinski Rule).
LogP	5.8 (Free Base)	Highly lipophilic; requires solubility enhancement.
pKa	Basic (Isoquinolinone N)	Ionizable in acidic stomach pH; favors salt formation.
Stereochemistry	(S)-Enantiomer	Only (S) is active. (R) is an impurity.
P-gp Substrate	Yes	Susceptible to efflux; limits oral absorption.
BCS Class	Class II/IV	Permeability/Solubility limited. [3]

References

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